Product packaging for Methoxisopropamine(Cat. No.:)

Methoxisopropamine

Cat. No.: B10823628
M. Wt: 261.36 g/mol
InChI Key: FTQIVDGNGXPEKP-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-(3-methoxyphenyl)-2-(propan-2-ylamino)cyclohexan-1-one . This name reflects its core cyclohexanone scaffold substituted with a 3-methoxyphenyl group at the 2-position and an isopropylamine moiety.

Common synonyms include:

  • MXiPr (abbreviation for this compound)
  • Isopropyloxetamine
  • Isopropyxetamine
  • 3-Methoxy-2-oxo-PCiPr .

These aliases originate from its structural features: the methoxy group at the phenyl ring’s 3-position ("3-methoxy"), the ketone functional group ("2-oxo"), and the isopropylamine substituent ("PCiPr" denoting phenylcyclohexyl-isopropylamine).

Molecular Formula and Weight

This compound’s molecular formula is C₁₆H₂₃NO₂ , derived from its cyclohexanone backbone (C₆H₁₀O), 3-methoxyphenyl group (C₇H₇O), and isopropylamine side chain (C₃H₇N). The calculated molecular weight is 261.36 g/mol , consistent with high-resolution mass spectrometry data.

Property Value
Molecular formula C₁₆H₂₃NO₂
Molecular weight 261.36 g/mol
Degree of unsaturation 6 (1 ring + 5 double bonds)

The hydrochloride salt form, used in analytical standards, has a molecular weight of 297.8 g/mol (C₁₆H₂₃NO₂·HCl).

CAS Registry Number and Unique Identifiers

As of May 2025, this compound’s CAS Registry Number remains unassigned in public databases. However, it is cataloged under the following identifiers:

Identifier Type Value
PubChem CID 163192824
UNII KHM3GXB3S9
DSSTox Substance ID DTXSID101336877
Wikidata ID Q107177557
SMILES CC(C)NC1(CCCCC1=O)C2=CC(=CC=C2)OC
InChIKey FTQIVDGNGXPEKP-UHFFFAOYSA-N

The SMILES notation encodes its cyclohexanone ring (O=C1C(CCCC1)(N(C(C)C)C2=CC(=CC=C2)OC)), while the InChIKey provides a standardized hash for chemical structure verification. Regulatory agencies, including the U.S. Drug Enforcement Administration (DEA), monitor its distribution under emerging synthetic drug surveillance programs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO2 B10823628 Methoxisopropamine

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

2-(3-methoxyphenyl)-2-(propan-2-ylamino)cyclohexan-1-one

InChI

InChI=1S/C16H23NO2/c1-12(2)17-16(10-5-4-9-15(16)18)13-7-6-8-14(11-13)19-3/h6-8,11-12,17H,4-5,9-10H2,1-3H3

InChI Key

FTQIVDGNGXPEKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1(CCCCC1=O)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Formation of the Cyclohexanone Intermediate

The initial step involves the preparation of 2-(3-methoxyphenyl)cyclohexan-1-one. This intermediate is typically synthesized via a Claisen-Schmidt condensation between 3-methoxybenzaldehyde and cyclohexanone under basic conditions. The reaction mechanism proceeds as follows:

3-Methoxybenzaldehyde+CyclohexanoneNaOH2-(3-Methoxyphenyl)cyclohexan-1-one+H2O\text{3-Methoxybenzaldehyde} + \text{Cyclohexanone} \xrightarrow{\text{NaOH}} \text{2-(3-Methoxyphenyl)cyclohexan-1-one} + \text{H}_2\text{O}

The product is purified via recrystallization from ethanol, yielding a crystalline solid with a reported melting range of 98–102°C.

Introduction of the Isopropylamino Group

The cyclohexanone intermediate undergoes reductive amination with isopropylamine to introduce the secondary amine moiety. This step employs sodium cyanoborohydride (NaBH3_3CN) as a selective reducing agent in methanol at ambient temperature:

2-(3-Methoxyphenyl)cyclohexan-1-one+IsopropylamineNaBH3CN2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one\text{2-(3-Methoxyphenyl)cyclohexan-1-one} + \text{Isopropylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one}

Reaction progress is monitored via thin-layer chromatography (TLC), with a mobile phase of ethyl acetate:hexane (3:7). The crude product is isolated by solvent evaporation under reduced pressure.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance stability and solubility. This is achieved by treating the amine with concentrated hydrochloric acid in anhydrous diethyl ether:

2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one+HClThis compound Hydrochloride\text{2-(Isopropylamino)-2-(3-methoxyphenyl)cyclohexan-1-one} + \text{HCl} \rightarrow \text{this compound Hydrochloride}

The reaction mixture is stirred at 0–5°C for 2 hours, after which the precipitate is filtered, washed with cold ether, and dried under vacuum. The final product exhibits a purity of ≥98% when analyzed via high-performance liquid chromatography (HPLC).

Analytical Characterization

Critical quality control parameters for this compound hydrochloride include:

Spectroscopic Confirmation

  • Nuclear Magnetic Resonance (NMR) :

    • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 7.32 (t, J = 7.8 Hz, 1H, aromatic), 6.88–6.82 (m, 3H, aromatic), 3.79 (s, 3H, OCH3_3), 3.21–3.15 (m, 1H, CH(CH3_3)2_2), 2.91–2.75 (m, 2H, cyclohexanone), 1.98–1.85 (m, 4H, cyclohexanone), 1.14 (d, J = 6.3 Hz, 6H, CH(CH3_3)2_2).

    • 13^{13}C NMR (100 MHz, DMSO-d6d_6): δ 209.5 (C=O), 159.8 (OCH3_3), 135.2–114.7 (aromatic), 55.2 (OCH3_3), 48.6 (CH(CH3_3)2_2), 36.4–22.1 (cyclohexanone and CH3_3).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 297.8 [M+H]+^+, consistent with the hydrochloride salt’s molecular weight.

Optimization and Yield Data

StepReagents/ConditionsYield (%)Purity (%)
Claisen-SchmidtNaOH, Ethanol, 80°C, 6h7295
Reductive AminationNaBH3_3CN, MeOH, 25°C, 12h6590
Salt FormationHCl, Et2_2O, 0°C, 2h8898

Chemical Reactions Analysis

Methoxisopropamine (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

  • Analytical Reference Standard : Methoxisopropamine is utilized as an analytical reference standard in mass spectrometry and other analytical techniques. Its unique chemical structure aids in the identification and quantification of similar compounds in complex mixtures.

Biology

  • Interaction Studies : Research has focused on its interaction with NMDA receptors, exploring its dissociative effects on biological systems. Studies indicate that this compound acts as a potent NMDA receptor blocker, which may have implications for understanding its psychoactive effects .

Medicine

  • Pharmacological Research : Ongoing studies are investigating the pharmacological properties of this compound, particularly its potential therapeutic applications in treating conditions such as depression and chronic pain. The compound's ability to modulate NMDA receptor activity positions it as a candidate for further clinical exploration .

Forensic Science

  • Toxicology : this compound is also significant in forensic chemistry for identifying substances in toxicological analyses. Its presence in illicit products necessitates robust methodologies for detection and analysis .

Case Study 1: Pharmacological Properties

A study investigated the effects of this compound on NMDA receptors using patch-clamp recordings from mouse interneurons. The results indicated an IC50 value of approximately 0.661 μM, highlighting its potency as an NMDA receptor blocker .

Case Study 2: Forensic Analysis

In a forensic context, this compound was identified in samples collected from illegal drug markets. The study emphasized the importance of developing dedicated methodologies for detecting such emerging psychoactive substances to enhance public safety .

Mechanism of Action

Methoxisopropamine (hydrochloride) exerts its effects through its interaction with the central nervous system. It is believed to act as an N-methyl-D-aspartate (NMDA) receptor antagonist, similar to ketamine and methoxetamine . By blocking the NMDA receptors, it disrupts the normal functioning of the neurotransmitter glutamate, leading to its dissociative effects.

Comparison with Similar Compounds

Chemical Properties :

  • Formula: C₁₆H₂₃NO₂·HCl (hydrochloride form)
  • Molar Mass: 297.8 g/mol
  • Purity: ≥98% (research-grade)
  • Solubility: Soluble in DMF (20 mg/mL), ethanol (20 mg/mL), and PBS pH 7.2 (2 mg/mL) .

Comparison with Similar Compounds

Methoxisopropamine is part of a broader family of arylcyclohexylamines, including ketamine, methoxetamine (MXE), and methoxpropamine (MXPr). Below is a detailed comparison based on pharmacological, chemical, and regulatory data.

Structural and Pharmacokinetic Comparisons

Table 1: Structural and Chromatographic Profiles of Arylcyclohexylamines

Compound Key Structural Features Retention Time (CE-UV, min) αapp (Separation Factor) Rs (Resolution)
This compound 3-Methoxyphenyl, isopropylamino 15.45 / 15.98 1.034 1.82
Methoxetamine (MXE) 3-Methoxyphenyl, ethylamino 14.19 / 15.20 1.072 3.34
Methoxpropamine (MXPr) 3-Methoxyphenyl, propylamino 13.78 / 14.27 1.035 1.96
Deoxymethoxetamine (DMXE) 3-Methylphenyl, ethylamino 13.24 / 13.54 1.023 1.24
Hydroxetamine 3-Hydroxyphenyl, ethylamino 14.59 / 16.10 1.103 5.41

Key Findings :

  • Chromatographic Behavior : this compound exhibits longer retention times compared to MXPr and DMXE, likely due to its branched isopropyl group increasing hydrophobicity .
  • Isomerism: MXPr (propylamino) and MXiPr (isopropylamino) are structural isomers, but MXiPr elutes later in biphenyl-phase LC-MS due to steric effects .

Pharmacodynamic Comparisons

Table 2: NMDA Receptor Inhibition Potency (IC₅₀ Values)

Compound IC₅₀ (μM) Relative Potency vs. MXE
This compound 0.661 ~1.26× less potent
Methoxetamine (MXE) 0.524 Reference
DMXE 0.679 ~1.30× less potent
Hydroxetamine 0.227 ~2.31× more potent

Key Findings :

  • This compound’s NMDA receptor blockade is slightly weaker than MXE but stronger than DMXE, suggesting the 3-methoxy group enhances binding affinity compared to 3-methyl .
  • Hydroxetamine (3-hydroxy substitution) shows the highest potency, likely due to hydrogen-bonding interactions with the receptor .

Metabolic and Legal Status

Table 3: Metabolic Stability and Regulatory Status

Compound Metabolic Pathways Detection in Urine Legal Status (2025)
This compound Hepatic CYP450 oxidation Specialized tests Banned in Hungary, Slovenia
Methoxetamine N-dealkylation, O-demethylation Standard tests Banned in most countries
MXPr N-dealkylation Specialized tests Unregulated in some regions

Key Findings :

  • Unlike MXE, which is globally regulated, MXiPr’s legal status varies, reflecting its recent emergence .

Q & A

Q. How can researchers ensure ethical compliance in studies involving MXiPr’s psychoactive effects?

  • Methodological Answer :
  • Obtain approval from institutional animal care committees (IACUC) for in vivo work, adhering to the 3Rs (Replacement, Reduction, Refinement).
  • For human cell line studies, comply with HIPAA and Declaration of Helsinki protocols .

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